Nor Lidocaine-d5 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

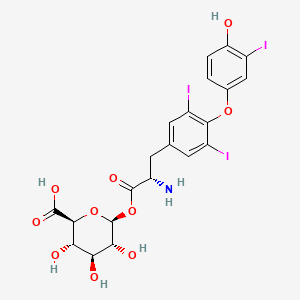

Nor Lidocaine-d5 Hydrochloride is a deuterium-labeled version of Nor Lidocaine Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of Nor Lidocaine enhances its utility in various analytical and pharmacokinetic studies .

Preparation Methods

The synthesis of Nor Lidocaine-d5 Hydrochloride involves the deuteration of Nor Lidocaine Hydrochloride. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with Nor Lidocaine, which is then subjected to deuteration.

Deuteration Process: Deuterium is introduced into the molecule through a series of chemical reactions, often involving deuterated reagents and catalysts.

Hydrochloride Formation: The final step involves converting the deuterated Nor Lidocaine into its hydrochloride salt form.

Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds. These methods typically involve large-scale deuteration processes followed by purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Nor Lidocaine-d5 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.

Substitution: Substitution reactions involving nucleophiles can lead to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Nor Lidocaine-d5 Hydrochloride has a wide range of applications in scientific research:

Pharmacokinetic Studies: It is used as a tracer in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.

Metabolic Profiling: The compound is employed in metabolic profiling to study the metabolic pathways and identify metabolites.

Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantitation of analytes.

Biomedical Research: In biomedical research, it is used to investigate the mechanisms of action of drugs and their interactions with biological targets.

Mechanism of Action

The mechanism of action of Nor Lidocaine-d5 Hydrochloride is similar to that of Nor Lidocaine. It acts as a local anesthetic by blocking sodium channels in nerve cells, thereby inhibiting the initiation and conduction of nerve impulses. This results in a temporary loss of sensation in the targeted area. The deuterium labeling does not significantly alter the pharmacological activity of the compound but enhances its stability and allows for precise tracking in research studies .

Comparison with Similar Compounds

Nor Lidocaine-d5 Hydrochloride can be compared with other deuterium-labeled local anesthetics, such as:

Lidocaine-d5 Hydrochloride: Similar to this compound but with a different substitution pattern.

Bupivacaine-d5 Hydrochloride: Another deuterium-labeled local anesthetic with a longer duration of action.

Ropivacaine-d5 Hydrochloride: A deuterium-labeled compound with a similar mechanism of action but different pharmacokinetic properties.

The uniqueness of this compound lies in its specific deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies .

Properties

CAS No. |

1329497-00-8 |

|---|---|

Molecular Formula |

C12H19ClN2O |

Molecular Weight |

247.778 |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide;hydrochloride |

InChI |

InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H/i1D3,4D2; |

InChI Key |

KPXFVVHMUVBVGI-UHBAQTEVSA-N |

SMILES |

CCNCC(=O)NC1=C(C=CC=C1C)C.Cl |

Synonyms |

N-(2,6-Dimethylphenyl)-2-(ethylamino-d5)acetamide Hydrochloride; 2-(Ethylamino-d5)-2’,6’-acetoxylidide Hydrochloride; 2-(Ethylamino-d5)-2’,6’-_x000B_acetoxylidide Hydrochloride; L 86-d5; MEGX-d5; Monoethylglycylxylidide-d5 Hydrochloride; N-(N-Ethyl-d5)glyc |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)

![3-fluoro-8,9-dihydro-7H-benzo[7]annulene](/img/structure/B587683.png)

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)